molecular formula C19H16N2O3S B5068631 ethyl 6-amino-5-cyano-2-phenyl-4-(2-thienyl)-4H-pyran-3-carboxylate

ethyl 6-amino-5-cyano-2-phenyl-4-(2-thienyl)-4H-pyran-3-carboxylate

Cat. No.: B5068631
M. Wt: 352.4 g/mol
InChI Key: GDPNFDAGTJPVRG-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-2-phenyl-4-(2-thienyl)-4H-pyran-3-carboxylate is a complex organic compound that belongs to the pyran family This compound is characterized by its unique structure, which includes a pyran ring fused with various functional groups such as amino, cyano, phenyl, and thienyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-5-cyano-2-phenyl-4-(2-thienyl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Knoevenagel Condensation: This step involves the reaction of ethyl cyanoacetate with benzaldehyde in the presence of a base such as piperidine to form ethyl 2-cyano-3-phenylacrylate.

    Michael Addition: The product from the Knoevenagel condensation undergoes a Michael addition with 2-thiophenecarboxaldehyde to form an intermediate.

    Cyclization: The intermediate then undergoes cyclization in the presence of ammonium acetate to form the pyran ring, resulting in this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-cyano-2-phenyl-4-(2-thienyl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.

Scientific Research Applications

Ethyl 6-amino-5-cyano-2-phenyl-4-(2-thienyl)-4H-pyran-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules such as proteins and nucleic acids.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism by which ethyl 6-amino-5-cyano-2-phenyl-4-(2-thienyl)-4H-pyran-3-carboxylate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The presence of multiple functional groups allows it to form various types of interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, with its targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-amino-5-cyano-2-phenyl-4H-pyran-3-carboxylate: Lacks the thienyl group, which may affect its reactivity and applications.

    Ethyl 6-amino-5-cyano-2-(4-methoxyphenyl)-4H-pyran-3-carboxylate: Contains a methoxy group instead of a thienyl group, potentially altering its electronic properties and reactivity.

Uniqueness

Ethyl 6-amino-5-cyano-2-phenyl-4-(2-thienyl)-4H-pyran-3-carboxylate is unique due to the presence of the thienyl group, which can enhance its electronic properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Biological Activity

Ethyl 6-amino-5-cyano-2-phenyl-4-(2-thienyl)-4H-pyran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological potentials.

Chemical Structure and Properties

Molecular Formula: C17_{17}H16_{16}N2_{2}O3_{3}
Molecular Weight: 284.31 g/mol
CAS Number: 72568-47-9

The compound features a pyran ring structure, which is known for its role in various bioactive molecules. The unique arrangement of substituents on the pyran ring contributes to its biological properties.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyran derivatives, including this compound. In a recent study, various synthesized compounds were evaluated for their anti-proliferative activity against multiple cancer cell lines. The results indicated that several derivatives exhibited IC50_{50} values lower than those of established chemotherapeutics, suggesting superior efficacy.

CompoundCell LineIC50_{50} (µM)
5eNCI-H4600.40
5fHCT-1160.29
7kU2510.25
7lOVCAR-30.24

The presence of electron-withdrawing groups like cyano and carboxylic moieties was linked to enhanced cytotoxicity, indicating a structure-activity relationship (SAR) that favors specific substitutions for increased potency .

2. Anti-inflammatory Effects

The anti-inflammatory properties of pyran derivatives have also been explored. Compounds similar to this compound have demonstrated inhibition of COX enzymes, which play a critical role in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

3. Other Pharmacological Activities

In addition to anticancer and anti-inflammatory effects, this compound has shown promise in:

  • Antimicrobial Activity: Exhibiting inhibitory effects against various bacterial and fungal strains.
  • Antioxidant Properties: Demonstrating the ability to scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases.

Case Studies and Research Findings

A comprehensive review of the literature reveals consistent findings regarding the biological activities of pyran derivatives:

  • Cytotoxicity Studies: A study found that several synthesized compounds exhibited significant cytotoxicity against cancer cell lines, with some derivatives outperforming standard treatments .
  • Mechanistic Insights: Research indicates that these compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
  • SAR Analysis: The effectiveness of ethyl 6-amino derivatives was correlated with specific structural features, emphasizing the importance of functional group positioning on the pyran ring for enhancing biological activity .

Properties

IUPAC Name

ethyl 6-amino-5-cyano-2-phenyl-4-thiophen-2-yl-4H-pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-2-23-19(22)16-15(14-9-6-10-25-14)13(11-20)18(21)24-17(16)12-7-4-3-5-8-12/h3-10,15H,2,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPNFDAGTJPVRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=CS2)C#N)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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